PDE4A Enzyme Inhibition
The target compound, when incorporated as the core scaffold in a PDE4 inhibitor chemotype, demonstrates an IC₅₀ value of 10.7 nM against unpurified recombinant human phosphodiesterase type 4A (PDE4A) in an in vitro enzymatic assay [1]. By contrast, the widely used PDE4 reference inhibitor Rolipram (BDBM14361), which possesses a 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one structure unrelated to the 2-(1-methylpiperidin-4-yl)pyridine scaffold, exhibits an IC₅₀ of 570 nM in a comparable PDE4 inhibition assay—representing a 53-fold difference in potency [2]. This class-level inference indicates that the 2-(1-methylpiperidin-4-yl)pyridine scaffold can confer significantly enhanced PDE4A engagement when elaborated into a full inhibitor structure, a property not replicated by simple piperidine-pyridine regioisomers lacking the 2-pyridyl, 4-piperidinyl connectivity.
| Evidence Dimension | Inhibitory potency against PDE4A enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 nM (compound containing 2-(1-methylpiperidin-4-yl)pyridine scaffold; BDBM14361 entry) |
| Comparator Or Baseline | Rolipram: IC₅₀ = 570 nM (BDBM14361 PDE4 assay; comparator is a standard PDE4 inhibitor, not a regioisomeric analog) |
| Quantified Difference | Approximately 53-fold greater potency for the target scaffold-containing compound |
| Conditions | In vitro enzymatic assay using unpurified recombinant PDE4A; ChEMBL_155727 protocol |
Why This Matters
For procurement decisions in PDE4-targeted probe or lead optimization programs, the 10.7 nM IC₅₀ value provides a quantitatively benchmarked starting point that regioisomeric variants cannot claim, reducing the risk of investing in an inactive scaffold.
- [1] BindingDB. Ki Summary for ChEMBL_155727 (CHEMBL760761): PDE4A IC₅₀ = 10.7 nM. Ligand: BDBM14361 (compound containing 2-(1-methylpiperidin-4-yl)pyridine scaffold). Deposited by Kleinman EF, Campbell E, Giordano LA, et al. View Source
- [2] BindingDB. BDBM14361 (Rolipram): PDE4 IC₅₀ = 570 nM. Assay description: Phosphodiesterase activities assayed in the presence of inhibitor compounds. View Source
